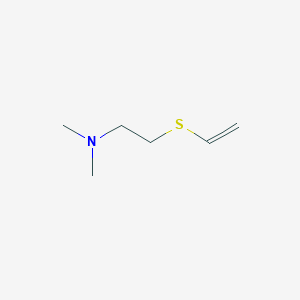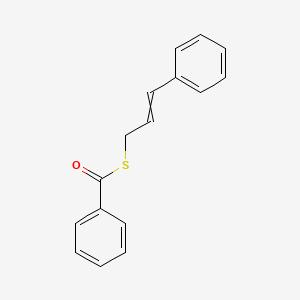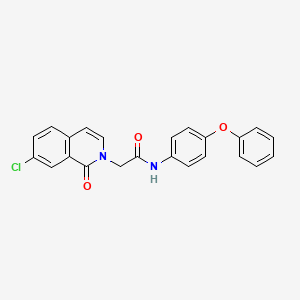
Hexahydro-1-(4-(P-tolylazo)phenyl)-1H-azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexahydro-1-(4-(P-tolylazo)phenyl)-1H-azepine is an organic compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a hexahydro structure, indicating that it is fully saturated, and includes a P-tolylazo group, which is a derivative of azobenzene. The presence of the P-tolylazo group imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1-(4-(P-tolylazo)phenyl)-1H-azepine typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, a common method involves the reaction of a suitable amine with a dihalide under basic conditions to form the azepine ring.
Introduction of the P-tolylazo Group: The P-tolylazo group can be introduced through a diazotization reaction followed by azo coupling. This involves the reaction of p-toluidine with nitrous acid to form the diazonium salt, which is then coupled with the azepine ring to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
Hexahydro-1-(4-(P-tolylazo)phenyl)-1H-azepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amines or hydrazines.
Substitution: Various substituted azepines depending on the reagents used.
科学的研究の応用
Hexahydro-1-(4-(P-tolylazo)phenyl)-1H-azepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Hexahydro-1-(4-(P-tolylazo)phenyl)-1H-azepine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azo group can undergo redox reactions, influencing cellular processes. The exact pathways involved would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
Azobenzene: A simpler azo compound with similar redox properties.
Hexahydroazepine: Lacks the P-tolylazo group but shares the azepine ring structure.
P-toluidine: Contains the P-tolyl group but lacks the azepine ring.
Uniqueness
Hexahydro-1-(4-(P-tolylazo)phenyl)-1H-azepine is unique due to the combination of the hexahydroazepine ring and the P-tolylazo group
特性
CAS番号 |
152173-67-6 |
|---|---|
分子式 |
C19H23N3 |
分子量 |
293.4 g/mol |
IUPAC名 |
[4-(azepan-1-yl)phenyl]-(4-methylphenyl)diazene |
InChI |
InChI=1S/C19H23N3/c1-16-6-8-17(9-7-16)20-21-18-10-12-19(13-11-18)22-14-4-2-3-5-15-22/h6-13H,2-5,14-15H2,1H3 |
InChIキー |
ADCRBSUIUXLQTK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)




![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)

![3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid](/img/structure/B11958175.png)


